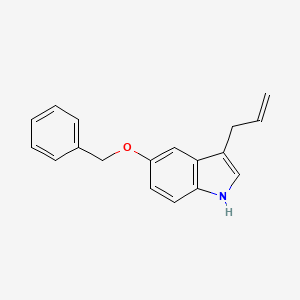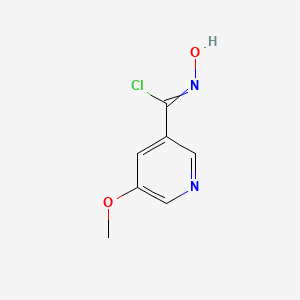
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group, a methoxy group, and a carbimidoyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the final product . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反应分析
Types of Reactions
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbimidoyl chloride group can be reduced to form an amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Formation of 5-methoxypyridine-3-carboxylic acid.
Reduction: Formation of N-hydroxy-5-methoxypyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride involves its ability to interact with various molecular targets. The hydroxy and carbimidoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
N-Hydroxy-5-methoxypyridine-3-carboxamide: Similar structure but lacks the chloride group.
5-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the hydroxy and carbimidoyl chloride groups.
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both hydroxy and carbimidoyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research .
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
N-hydroxy-5-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3 |
InChI 键 |
UFFSOHMDNYUIFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C(=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


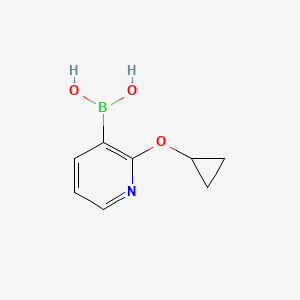
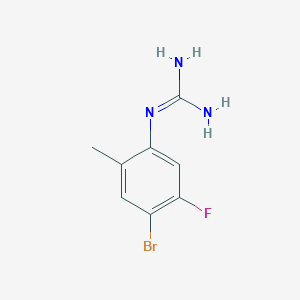
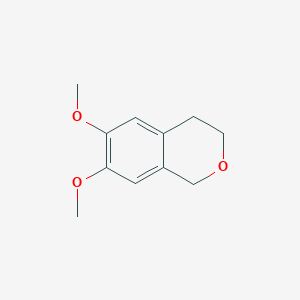
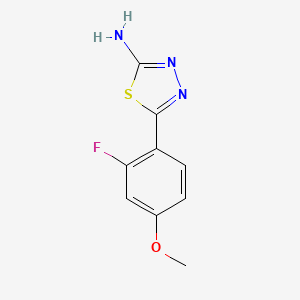
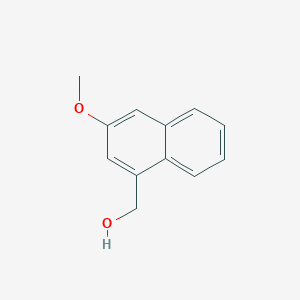

![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
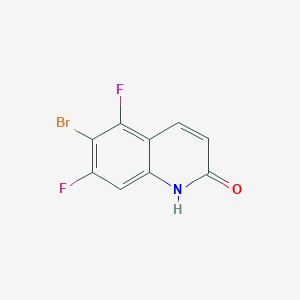
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
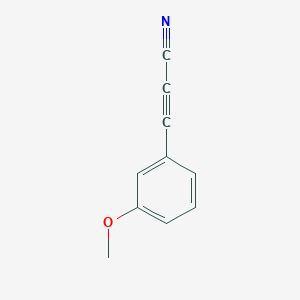
![Methyl 7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13684297.png)
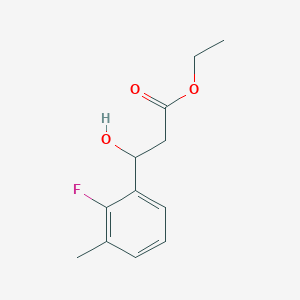
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
